Hydroxydavanone
CAS No.: 942627-72-7
Cat. No.: VC0191677
Molecular Formula: C15H24O3
Molecular Weight: 252.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942627-72-7 |
|---|---|
| Molecular Formula | C15H24O3 |
| Molecular Weight | 252.35 |
| IUPAC Name | (E)-2-(5-ethenyl-5-methyloxolan-2-yl)-6-hydroxy-6-methylhept-4-en-3-one |
| Standard InChI | InChI=1S/C15H24O3/c1-6-15(5)10-8-13(18-15)11(2)12(16)7-9-14(3,4)17/h6-7,9,11,13,17H,1,8,10H2,2-5H3/b9-7+ |
| SMILES | CC(C1CCC(O1)(C)C=C)C(=O)C=CC(C)(C)O |
Introduction
Chemical Properties and Structure
Hydroxydavanone represents an important class of naturally occurring sesquiterpenoids with distinctive structural characteristics. The compound's basic profile provides essential context for understanding its biological activities and potential applications.
Chemical Identity
Hydroxydavanone possesses well-defined chemical parameters that distinguish it from related compounds. These fundamental properties establish its identity in chemical databases and research literature.
Table 1.1: Chemical Identity of Hydroxydavanone
| Parameter | Value |
|---|---|
| CAS Number | 942627-72-7 |
| Molecular Formula | C15H24O3 |
| Molecular Weight | 252.35 |
| IUPAC Name | (E)-2-(5-ethenyl-5-methyloxolan-2-yl)-6-hydroxy-6-methylhept-4-en-3-one |
The compound's structure features a unique arrangement of functional groups that contribute to its biological activities. The presence of the hydroxyl group and ketone functionality plays a significant role in its interaction with biological systems. These chemical characteristics provide the foundation for hydroxydavanone's potential as a bioactive compound.
Biological Activities
Hydroxydavanone has demonstrated significant biological effects that have attracted research interest, particularly in the field of cancer therapeutics. Its mechanisms of action and potential applications continue to be active areas of investigation.
Anticancer Properties
The compound has shown promising anticancer activities across multiple studies. Its effects on various cancer cell lines highlight its potential as a candidate for cancer therapy development.
Hydroxydavanone exhibits cytotoxic effects on several cancer cell types, including MCF-7 (breast cancer), A2780 (ovarian cancer), and SK-N-MC (neuroblastoma) cells. These findings suggest a broad spectrum of anticancer activity that may be valuable for therapeutic development. The compound's ability to target multiple cancer types positions it as a versatile candidate for oncological research.
Mechanisms of Action
The anticancer effects of hydroxydavanone appear to be mediated through specific cellular pathways. Understanding these mechanisms provides insights into how the compound exerts its biological effects.
Research has shown that hydroxydavanone induces apoptosis in cancer cells, a programmed cell death process that is often disrupted in cancer. This pro-apoptotic activity represents a valuable mechanism for potential cancer therapies, as it targets a fundamental aspect of cancer cell survival. The specificity of this effect and the pathways involved continue to be subjects of ongoing research.
Stability and Preservation
The stability of hydroxydavanone under various conditions is important for both research applications and potential therapeutic development. Recent studies have investigated methods to enhance its stability through encapsulation.
Encapsulation Studies
Encapsulation represents a promising approach for preserving hydroxydavanone's activity and extending its shelf life. Research has explored different matrix materials for this purpose.
Studies have demonstrated that hydroxydavanone remains well-protected in encapsulated form, even after exposure to elevated temperatures (45°C) for extended periods (two months) . This stability enhancement suggests that encapsulation could be valuable for preserving the compound's biological activities in various applications. The protective effect of encapsulation may be attributed to the reduced exposure to environmental factors that can promote degradation.
Matrix Material Comparisons
The choice of matrix material significantly influences the stability of encapsulated hydroxydavanone. Comparative studies have identified advantages of certain materials over others.
Research has shown that talc (TALC) provides better protection for hydroxydavanone compared to calcium carbonate (CaCO3) . This difference in stability may be attributed to the structural characteristics of talc, particularly its horizontal plate-like and trioctahedral layered morphology, which provides more surface area and intramolecular spaces compared to the orthorhombic cubical structure of CaCO3 . These findings have important implications for formulation development and storage considerations.
The superior performance of talc as a matrix material suggests its potential value for applications requiring extended preservation of hydroxydavanone's properties. The increased stability could be particularly important for pharmaceutical or cosmetic applications where long-term stability is essential .
Comparative Analysis with Related Compounds
Hydroxydavanone belongs to a family of structurally related compounds with varying biological activities. Comparing these compounds provides context for understanding hydroxydavanone's unique properties.
Sesquiterpenoid Family
Hydroxydavanone shares structural features with other sesquiterpenoids, which collectively represent an important class of natural products with diverse biological activities.
Related compounds include davanone, hydroperoxide of davanone, isodavanone, and artemone. These compounds share core structural elements but differ in their specific functional groups and configurations. These structural variations result in different biological activities and potencies across the family of compounds.
Research Applications and Future Perspectives
The unique properties of hydroxydavanone suggest various potential applications in research and therapeutic development. Current findings point to several promising directions for future investigation.
Future Research Directions
Several areas of research could further advance our understanding of hydroxydavanone and expand its potential applications.
Additional studies are needed to fully characterize hydroxydavanone's mechanisms of action, particularly the specific molecular targets and pathways involved in its anticancer effects. Structure-activity relationship studies could inform the development of more potent or selective derivatives based on the hydroxydavanone scaffold. Furthermore, investigation of potential synergistic effects with established therapeutic agents could reveal opportunities for combination therapies.
The development of improved formulation and delivery systems for hydroxydavanone, building on the encapsulation studies already conducted, represents another promising research direction . These advancements could enhance the compound's stability, bioavailability, and practical utility in various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume